An In-depth Technical Guide to 4-Chloro-5-fluoroquinoline
An In-depth Technical Guide to 4-Chloro-5-fluoroquinoline
CAS Number: 1229037-03-9
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-5-fluoroquinoline is a halogenated quinoline derivative that holds significant potential as a building block in medicinal chemistry and materials science.[1][2][3] The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The strategic placement of chloro and fluoro substituents on the quinoline ring system imparts unique electronic properties and provides reactive handles for further chemical modifications, making 4-Chloro-5-fluoroquinoline a valuable intermediate for the synthesis of novel functionalized molecules.[4][5] This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of this compound, along with detailed experimental protocols and safety considerations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Chloro-5-fluoroquinoline is presented in the table below.
| Property | Value |
| CAS Number | 1229037-03-9 |
| Molecular Formula | C₉H₅ClFN |
| Molecular Weight | 181.59 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
Synthesis of 4-Chloro-5-fluoroquinoline
The synthesis of 4-Chloro-5-fluoroquinoline can be achieved through a multi-step process, with the Gould-Jacobs reaction being a cornerstone of the synthetic strategy for forming the quinoline core.[6][7][8] This reaction involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by thermal cyclization.
Proposed Synthetic Pathway
A plausible synthetic route to 4-Chloro-5-fluoroquinoline is outlined below. The pathway commences with the reaction of 3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate. This is followed by a thermally induced cyclization to yield a 4-hydroxyquinoline derivative. Subsequent chlorination provides the target molecule.
Caption: Proposed synthetic pathway for 4-Chloro-5-fluoroquinoline.
Detailed Experimental Protocol: Synthesis of 4-Chloro-5-fluoroquinoline
This protocol is a representative procedure based on the Gould-Jacobs reaction and subsequent functional group manipulations.[9][10]
Step 1: Synthesis of Ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 3-fluoroaniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture with stirring to approximately 140-150 °C for 2 hours. The reaction is typically performed neat (without a solvent).
-
Cool the reaction mixture slightly and add a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to reflux (approximately 250 °C) for 30 minutes to induce cyclization.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration and wash with a suitable solvent like acetone or hexane to remove the high-boiling point solvent.
-
The crude product can be purified by recrystallization from ethanol or another suitable solvent.
Step 2: Synthesis of 5-Fluoro-4-hydroxyquinoline
-
Suspend the ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
-
Place the dried 5-fluoro-4-hydroxyquinoline-3-carboxylic acid in a suitable flask and heat it above its melting point until gas evolution (CO₂) ceases, indicating the completion of decarboxylation.
-
The resulting solid is 5-fluoro-4-hydroxyquinoline.
Step 3: Synthesis of 4-Chloro-5-fluoroquinoline
-
Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive and reactive reagents.
-
To a flask containing 5-fluoro-4-hydroxyquinoline, add phosphorus oxychloride (POCl₃) in excess.
-
Heat the mixture to reflux for 2-4 hours.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates.
-
Extract the product with a suitable organic solvent such as dichloromethane or chloroform.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Chloro-5-fluoroquinoline.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Reactivity and Chemical Behavior
The reactivity of 4-Chloro-5-fluoroquinoline is primarily dictated by the electrophilic nature of the quinoline ring and the presence of the two halogen substituents.
-
Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atom at the C4 position is susceptible to nucleophilic attack.[11][12] The electron-withdrawing nature of the quinoline nitrogen and the fluorine atom enhances the electrophilicity of the C4 carbon, facilitating substitution reactions with various nucleophiles such as amines, alkoxides, and thiols.[13][14] The fluorine atom at the C5 position is generally less reactive towards nucleophilic substitution compared to the chlorine at C4.
Caption: Nucleophilic substitution reactions of 4-Chloro-5-fluoroquinoline.
-
Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the C4 position.[15]
Spectroscopic Characterization
The structure of 4-Chloro-5-fluoroquinoline can be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear in the downfield region (typically 7.0-9.0 ppm). The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F couplings. |
| ¹³C NMR | The spectrum will show nine distinct signals for the carbon atoms. The carbons attached to chlorine and fluorine will exhibit characteristic chemical shifts and C-F coupling. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom.[16][17][18] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=C and C=N stretching of the quinoline ring will be observed in the 1600-1450 cm⁻¹ region. C-Cl and C-F stretching vibrations will also be present.[19][20][21][22][23] |
Applications in Drug Discovery and Medicinal Chemistry
The 4-Chloro-5-fluoroquinoline scaffold is a valuable starting material for the synthesis of novel bioactive molecules. The quinoline core is a well-established pharmacophore in a variety of therapeutic areas.[1][2][3]
-
Antibacterial Agents: Fluoroquinolone antibiotics are a major class of antibacterial drugs.[24] The introduction of various substituents at the C4 position of the quinoline ring can lead to the development of new antibacterial agents with improved efficacy and a broader spectrum of activity.[25][26]
-
Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[1][4] 4-Chloro-5-fluoroquinoline can serve as a precursor for the synthesis of novel kinase inhibitors and other anticancer compounds.
-
Antimalarial Drugs: The quinoline ring is the core structure of several important antimalarial drugs like chloroquine.[1] Functionalization of the 4-Chloro-5-fluoroquinoline core could lead to new antimalarial candidates.
Safety and Handling
As with all halogenated organic compounds, 4-Chloro-5-fluoroquinoline should be handled with appropriate safety precautions.[27][28][29][30]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of chemical waste in accordance with local regulations.
Conclusion
4-Chloro-5-fluoroquinoline is a versatile and valuable building block for the synthesis of a wide range of functionalized quinoline derivatives. Its unique substitution pattern provides opportunities for diverse chemical transformations, making it an attractive starting material for researchers in drug discovery and materials science. This guide provides a foundational understanding of its synthesis, reactivity, and potential applications, serving as a valuable resource for scientists working with this compound.
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